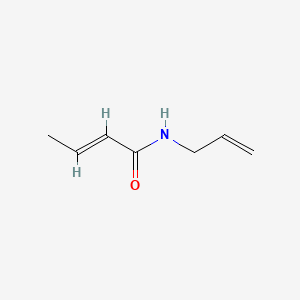
2-Butenamide, N-2-propenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenamide, N-2-propenyl- is an organic compound with the molecular formula C7H11NO It is a derivative of butenamide, where the amide nitrogen is substituted with a propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, N-2-propenyl- typically involves the reaction of butenamide with propenyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the amide nitrogen.
Industrial Production Methods
On an industrial scale, the production of 2-Butenamide, N-2-propenyl- can be achieved through continuous flow processes that ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenamide, N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The propenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated amides.
Aplicaciones Científicas De Investigación
2-Butenamide, N-2-propenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butenamide, N-2-propenyl- involves its interaction with specific molecular targets. The propenyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic addition and substitution reactions, which are facilitated by the electron-rich amide nitrogen.
Comparación Con Compuestos Similares
Similar Compounds
2-Butenamide: The parent compound without the propenyl substitution.
N-2-propenylacetamide: A similar compound where the butenamide backbone is replaced with acetamide.
N-2-propenylpropionamide: Another analog with a propionamide backbone.
Uniqueness
2-Butenamide, N-2-propenyl- is unique due to the presence of both the butenamide and propenyl functionalities, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
69833-27-8 |
|---|---|
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
(E)-N-prop-2-enylbut-2-enamide |
InChI |
InChI=1S/C7H11NO/c1-3-5-7(9)8-6-4-2/h3-5H,2,6H2,1H3,(H,8,9)/b5-3+ |
Clave InChI |
RIVZZOYMBUEGBU-HWKANZROSA-N |
SMILES isomérico |
C/C=C/C(=O)NCC=C |
SMILES canónico |
CC=CC(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



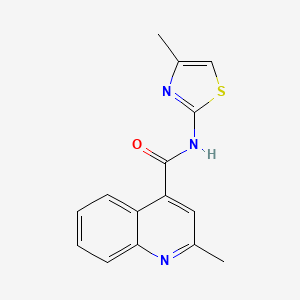
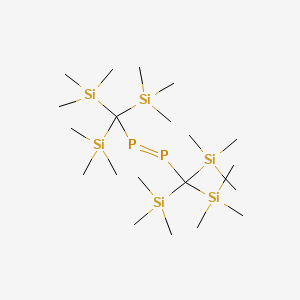
![4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14159009.png)
![1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14159016.png)

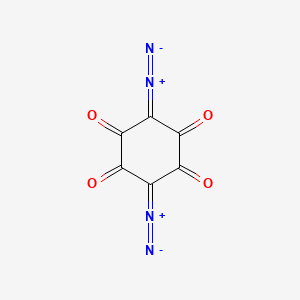
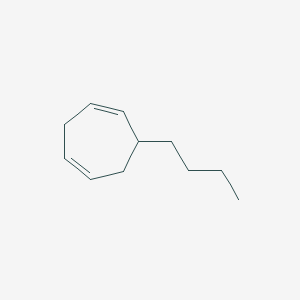
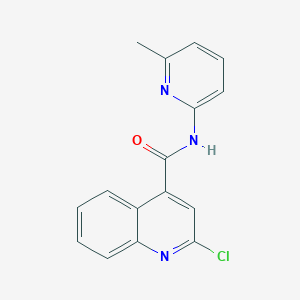

![Methyl 4-{[5-oxo-5-(prop-2-yn-1-yloxy)pentanoyl]amino}benzoate](/img/structure/B14159057.png)
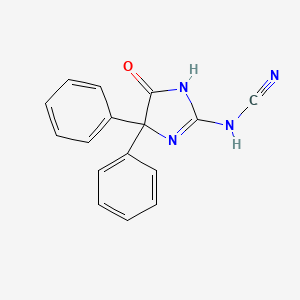
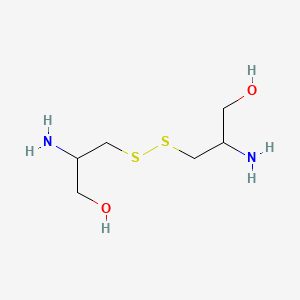
![3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14159085.png)
